N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-3-6-13(7-4-11)22-10-16(20)19-17-18-14-8-5-12(21-2)9-15(14)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZGBMZEPZYTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.
Thioether Formation: The 2-position of the benzothiazole ring is then functionalized with a sulfanyl group by reacting with a suitable thiol, such as 4-methylthiophenol, under basic conditions.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl group (-S-(4-methylphenyl)) undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Thiol Displacement | Aliphatic thiols (e.g., R-SH), K₂CO₃, DMF | R-S-acetamide derivatives | |
| Amine Substitution | Primary amines (e.g., NH₂R), DCC, DCM | Amide-linked analogs |
Mechanism : The sulfur atom in the thioether acts as a leaving group, with nucleophiles (thiols, amines) attacking the adjacent carbon. Catalytic bases like K₂CO₃ facilitate deprotonation of the nucleophile.
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C, 4 hrs | Sulfoxide derivative (R-S(O)-) | |
| mCPBA | DCM, RT, 12 hrs | Sulfone derivative (R-SO₂-) |
Mechanism : Electrophilic oxygen from peroxides or peracids attacks the sulfur atom, progressing through a three-membered cyclic transition state.
Reduction Reactions
The acetamide carbonyl group can be reduced to a methylene group or amine:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hrs | N-(benzothiazolyl)ethylamine | |
| NaBH₄/CeCl₃ | MeOH, 0°C, 2 hrs | Secondary alcohol (partial reduction) |
Mechanism : LiAlH₄ delivers hydride ions to the carbonyl carbon, converting the amide to a primary amine. Softer reductants like NaBH₄ may require Lewis acid catalysts for partial reduction.
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Products Formed | Reference |
|---|---|---|---|
| 6M HCl | Reflux, 12 hrs | 2-Amino-6-methoxybenzothiazole + acetic acid | |
| 2M NaOH | EtOH/H₂O, 80°C, 8 hrs | Carboxylate salt + NH₃ |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Ring-Opening Reactions
The benzothiazole ring can undergo cleavage under harsh conditions:
| Reagents | Conditions | Products Formed | Reference |
|---|---|---|---|
| H₂O₂/HCl | 100°C, 24 hrs | 6-Methoxyaniline + sulfur byproducts | |
| KMnO₄ (strong oxidation) | H₂SO₄, heat | Sulfonic acid derivatives |
Mechanism : Oxidative ring-opening disrupts the thiazole ring’s aromaticity, yielding fragmented products. The methoxy group at position 6 stabilizes intermediates during cleavage .
Functionalization of the Benzothiazole Core
Electrophilic aromatic substitution (EAS) occurs at the benzothiazole ring’s activated positions:
| Reaction | Reagents | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 or C-7 nitro derivatives | |
| Halogenation | Br₂, FeBr₃ | C-5 brominated analog |
Mechanism : The electron-rich benzothiazole ring directs electrophiles to positions para or meta to the methoxy group. Nitration typically occurs at C-5 due to steric and electronic effects .
Scientific Research Applications
Anticancer Activity
Mechanism and Efficacy
Research indicates that compounds containing benzothiazole moieties exhibit notable anticancer properties. Specifically, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7. The mechanism involves the activation of apoptotic pathways and modulation of mitochondrial membrane potential, which leads to increased cell death in malignant cells .
Case Studies
A study demonstrated that derivatives of this compound exhibited cytotoxic effects with IC50 values below 100 μM against human cancer cell lines. The presence of specific substituents on the benzothiazole ring significantly enhanced the anticancer activity, suggesting that structural modifications can optimize efficacy .
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 34 | Apoptosis induction |
| This compound | MCF-7 | 36 | Apoptosis induction |
Enzyme Inhibition
Enzymatic Targets
This compound has shown promise as an inhibitor of key enzymes involved in metabolic disorders. In particular, it acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of Alzheimer's disease . The ability to inhibit these enzymes suggests potential applications in neurodegenerative disease therapies.
Research Findings
In vitro studies have indicated that sulfonamide derivatives with benzothiazole structures can effectively inhibit these enzymes, providing a basis for developing new treatments for Alzheimer's disease and related conditions .
Other Therapeutic Applications
Antimicrobial Properties
Beyond anticancer and enzyme inhibition activities, compounds similar to this compound have exhibited antimicrobial properties. These compounds are being investigated for their potential to combat bacterial infections, thereby expanding their therapeutic applications beyond oncology .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis process can lead to different derivatives with altered biological activities. For instance, modifications at the nitrogen or sulfur positions can significantly impact the pharmacological profile of the resulting compounds .
Mechanism of Action
The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: May influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their modifications:
Physicochemical Properties
- Hydrogen Bonding : Sulfonyl (SO₂) and morpholinyl groups (e.g., in ) introduce hydrogen-bond acceptors, improving solubility and target interactions.
- Electron Effects : The sulfanyl (S–) group in the target compound is less electron-withdrawing than sulfonyl (SO₂) groups in analogs like , which may alter reactivity and binding kinetics.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Core : The benzothiazole ring is synthesized through cyclization reactions involving 2-aminothiophenol and methoxy-substituted carboxylic acids.
- Amidation : The final product is formed by coupling the benzothiazole derivative with a sulfanyl acetamide using coupling agents such as EDCI and HOBt.
Biological Activity
This compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. It has been observed to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes.
- Receptor Modulation : It has the potential to interact with various receptors, altering their activity and downstream signaling pathways related to inflammation and cell proliferation.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anticancer Research : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound reduced cell viability significantly at concentrations above 10 µM.
Cell Line IC50 (µM) HeLa 15 MCF-7 12
Q & A
Q. What strategies improve yield in multi-step syntheses while maintaining purity?
- Optimization :
- Use Schlenk techniques to exclude moisture in acylation steps.
- Employ HPLC (C18 column, MeOH/H₂O gradient) to isolate intermediates (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
